
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride
Vue d'ensemble
Description
“2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 915134-71-3. It has a molecular weight of 313.73 . The IUPAC name for this compound is 2-amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride” is C15H14ClF2NO2 . It consists of a propanoic acid backbone with two 4-fluorophenyl groups attached to the third carbon atom and an amino group attached to the second carbon atom .Physical And Chemical Properties Analysis
This compound is a salt with a molecular weight of 313.73 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature .Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitory Activity : The compound is a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor, which is developed for the treatment of type-2 diabetes mellitus. A study detailed a cost-efficient synthetic procedure for this compound and evaluated its inhibitory activities on dipeptidyl peptidase IV (Guanghui Deng et al., 2008).
Antioxidant, Anti-inflammatory, and Antiulcer Activity : A novel series of compounds including this amino acid were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. Some of these compounds showed significant action in these areas (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Corrosion Inhibition : In the field of materials science, related fluorinated compounds have been studied for their ability to inhibit corrosion in metals. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor in hydrochloric acid medium (F. Bentiss et al., 2009).
Pharmaceutical Intermediate Analysis : The compound has been involved in the analysis of pharmaceutical intermediates. For example, a study on flunarizine hydrochloride (FLZ) and its degradation products utilized similar compounds in their research methodology (D. El-Sherbiny et al., 2005).
Biomedical Applications : In another study, the synthesis and characterization of novel polyimides derived from related fluorinated compounds were discussed, highlighting their potential for biomedical applications (D. Yin et al., 2005).
Mécanisme D'action
Target of Action
It is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis.
Mode of Action
As a phenylalanine derivative , it may interact with the same biological systems as phenylalanine, influencing protein synthesis and other metabolic processes.
Biochemical Pathways
Phenylalanine and its derivatives are known to be involved in various biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Result of Action
As a phenylalanine derivative , it may influence protein synthesis and other cellular processes.
Propriétés
IUPAC Name |
2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2.ClH/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10;/h1-8,13-14H,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNSBDJGJCBWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-6-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-4-ethoxyquinoline](/img/structure/B2951558.png)
![3-Amino-6-oxo-2-(m-tolylcarbamoyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2951562.png)
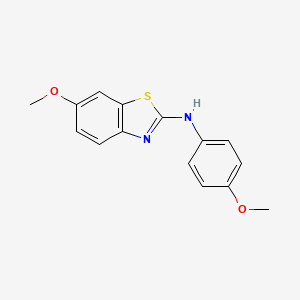

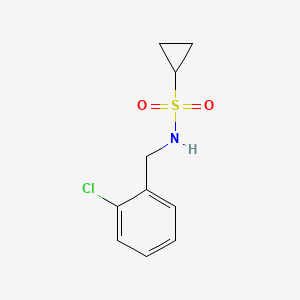
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B2951568.png)
![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)
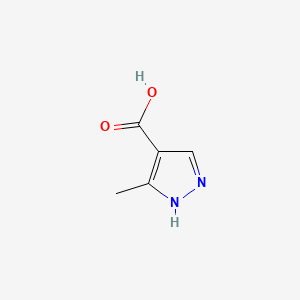
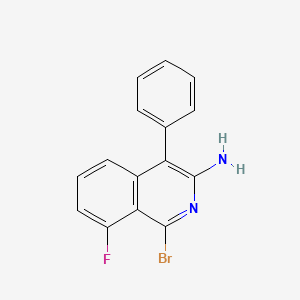

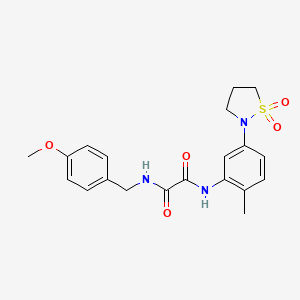
![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)
![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)